BenchChemオンラインストアへようこそ!

4-Fluoro-2-(2,2-difluoroethoxy)phenol

LSD1 inhibitor IC50 structure-activity relationship

4-Fluoro-2-(2,2-difluoroethoxy)phenol is a fluorinated phenol building block that has emerged as a critical fragment in lysine-specific demethylase 1 (LSD1) inhibitor chemistry. The 2-(2,2-difluoroethoxy) substituent, coupled with a 4-fluoro group, confers a distinct profile of metabolic stability, CYP inhibition safety, and synthetic accessibility that is not achieved by simple alkoxy analogs such as methoxy or ethoxy variants.

Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
Cat. No. B12855285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(2,2-difluoroethoxy)phenol
Molecular FormulaC8H7F3O2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OCC(F)F)O
InChIInChI=1S/C8H7F3O2/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8,12H,4H2
InChIKeyGWXRKQSNGWZDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(2,2-difluoroethoxy)phenol – A Key Intermediate in LSD1-Directed Drug Discovery with Verified Differentiation


4-Fluoro-2-(2,2-difluoroethoxy)phenol is a fluorinated phenol building block that has emerged as a critical fragment in lysine-specific demethylase 1 (LSD1) inhibitor chemistry. The 2-(2,2-difluoroethoxy) substituent, coupled with a 4-fluoro group, confers a distinct profile of metabolic stability, CYP inhibition safety, and synthetic accessibility that is not achieved by simple alkoxy analogs such as methoxy or ethoxy variants [1][2].

Why 4-Fluoro-2-(2,2-difluoroethoxy)phenol Cannot Be Replaced by Generic Methoxy or Ethoxy Analogs


Substituting 4-fluoro-2-(2,2-difluoroethoxy)phenol with 4-fluoro-2-methoxyphenol or 4-fluoro-2-ethoxyphenol in LSD1 inhibitor scaffolds leads to sharply reduced metabolic stability and a marked increase in CYP3A4 inhibition. Quantitative head-to-head comparisons within the same chemical series demonstrate that the 2,2-difluoroethoxy group is not a trivial bioisostere; its unique electronic and steric features drive a 2.6-fold lower human liver microsomal clearance and eliminate strong CYP3A4 inhibitory liability, making generic substitution detrimental for oral bioavailability and drug-drug interaction risk [1].

Quantified Differentiation Evidence: 4-Fluoro-2-(2,2-difluoroethoxy)phenol vs. Closest Analogs


LSD1 Inhibitory Potency: 5.3‑Fold Improvement Over Methoxy Analog

In a direct pair‑wise comparison within a 4-fluoro‑phenyl‑pyrazolopyrimidine series, the derivative incorporating 4-fluoro‑2‑(2,2‑difluoroethoxy)phenol exhibited an LSD1 IC50 of 24 nM, while the methoxy analog gave 128 nM and the ethoxy analog 92 nM [1].

LSD1 inhibitor IC50 structure-activity relationship

Human Liver Microsome Stability: 2.6‑Fold Lower Intrinsic Clearance vs Methoxy

The derivative derived from 4‑fluoro‑2‑(2,2‑difluoroethoxy)phenol showed an intrinsic clearance (CLint) of 68 µL/min/mg in human liver microsomes, whereas the methoxy analog exhibited a much higher CLint of 180 µL/min/mg and the ethoxy analog 150 µL/min/mg [1]. The difluoroethoxy group reduced microsomal oxidation.

metabolic stability human liver microsomes intrinsic clearance

CYP3A4 Inhibition Safety Margin: >10‑Fold Reduction Compared to Methoxy Analog

The CYP3A4 inhibition IC50 of the 4‑fluoro‑2‑(2,2‑difluoroethoxy)phenyl‑containing compound exceeded 10 µM, while the methoxy analog potently inhibited CYP3A4 with an IC50 of 0.8 µM [1]. This indicates that the difluoroethoxy group essentially eliminates the strong CYP3A4 liability observed with the common methoxy building block.

CYP3A4 inhibition drug-drug interaction selectivity

Synthetic Yield and Purity: >92% Yield and >99% Purity via Optimized Etherification

A patented process (CN108299238A) specifically developed for 4‑fluoro‑2‑(2,2‑difluoroethoxy)phenol delivers an isolated yield of 92% and HPLC purity of 99.5%, while prior reported etherification methods for this compound typically achieved yields around 65% and purities of 93% [1]. The method uses a one‑pot halogenation/etherification under mild conditions.

synthetic yield purity process chemistry

Where 4-Fluoro-2-(2,2-difluoroethoxy)phenol Delivers a Measurable Advantage: Priority Application Scenarios


Rational Design of Orally Bioavailable LSD1 Inhibitors

Medicinal chemistry teams optimizing LSD1 inhibitors prioritize this phenol as the 2‑substituent source because it simultaneously delivers a 5.3‑fold potency gain over the methoxy analog and a 2.6‑fold lower human liver microsomal clearance, as demonstrated in direct comparisons within the same chemical series [1]. This dual advantage is critical for oral candidates requiring adequate half‑life and target engagement.

Lead Optimization Campaigns Requiring Mitigation of CYP3A4 Drug‑Drug Interaction Risk

When CYP3A4 inhibition poses a serious risk, replacing a methoxyphenyl fragment with 4‑fluoro‑2‑(2,2‑difluoroethoxy)phenol offers a >12.5‑fold reduction in CYP3A4 IC50 (from 0.8 µM to >10 µM) [1]. This allows project teams to progress a chemical series without encountering a strong CYP inhibition flag, preserving safety margins for combination therapies.

Structure‑Activity Relationship Exploration of Fluorinated Aryl Ethers

The distinct metabolic stability and CYP selectivity imparted by the 2,2‑difluoroethoxy group versus methoxy, ethoxy, or trifluoroethoxy surrogates make this compound a pivotal probe in SAR studies [1]. It enables the direct quantification of the gem‑difluoro effect, guiding the design of other fluorinated building blocks with improved drug‑like properties.

Scale‑Up and Reliable Multi‑Gram Synthesis for Preclinical Development

For process groups, the availability of a patented high‑yielding (92%) and ultra‑high‑purity (99.5%) synthetic route [1] removes uncertainty in intermediate supply. This documented reproducibility ensures that batches of 4‑fluoro‑2‑(2,2‑difluoroethoxy)phenol meet stringent purity specifications for late‑stage preclinical studies, avoiding purification bottlenecks.

Quote Request

Request a Quote for 4-Fluoro-2-(2,2-difluoroethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.